molecular formula C39H33NO4S B1388893 (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid CAS No. 281655-34-3

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid

Cat. No.: B1388893
CAS No.: 281655-34-3
M. Wt: 611.7 g/mol
InChI Key: CHBJBMXEGJSHBN-GERKYKROSA-N
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Description

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group and a tritylmercapto group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Tritylmercapto Group: The tritylmercapto group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with a thiol group on the pyrrolidine ring.

    Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group, typically using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The tritylmercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tritylmercapto group, yielding a free thiol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiol derivatives.

    Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tritylmercapto group can form covalent bonds with cysteine residues in proteins, modulating their activity. The Fmoc group serves as a protective group, allowing for selective deprotection and functionalization in multi-step synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Fluoroproline: Another chiral amino acid derivative with a fluorine atom instead of a tritylmercapto group.

    (2S,4R)-4-Methylproline: Contains a methyl group at the 4-position of the pyrrolidine ring.

    (2S,4R)-4-Hydroxyproline: Features a hydroxyl group at the 4-position.

Uniqueness

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid is unique due to the presence of both the Fmoc and tritylmercapto groups, which provide distinct chemical reactivity and protection strategies. This makes it particularly valuable in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial.

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBJBMXEGJSHBN-GERKYKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid
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(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid

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